Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is an organic compound with the molecular formula C15H19NO3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a formyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with formyl-substituted phenyl compounds. One common method includes the use of tert-butyl 3-azetidinecarboxylate as a starting material, which undergoes a formylation reaction to introduce the formyl group at the para position of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as improved yields, cost-effectiveness, and safety considerations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Tert-butyl 3-(4-carboxyphenyl)azetidine-1-carboxylate.
Reduction: Tert-butyl 3-(4-hydroxymethylphenyl)azetidine-1-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The formyl group may play a crucial role in these interactions by forming covalent or non-covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate: Contains an amino group instead of a formyl group.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group instead of a formyl group.
Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate: Contains a formylphenoxy group instead of a formylphenyl group
Uniqueness
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other azetidine derivatives .
Biological Activity
Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C13H17N3O2
- Molecular Weight : 249.29 g/mol
- CAS Number : 1236861-90-7
- IUPAC Name : this compound
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a formylphenyl substituent that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with appropriate aldehydes under controlled conditions. Common methods include:
- Condensation Reaction : The azetidine derivative is reacted with 4-formylphenol in the presence of a suitable catalyst.
- Purification : The crude product is purified using recrystallization or chromatography to achieve the desired purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activity, leading to therapeutic effects in various conditions.
Research Findings
Recent studies have investigated the potential therapeutic applications of this compound:
- Antioxidant Activity : In vitro studies have shown that the compound exhibits significant antioxidant properties, reducing oxidative stress markers in cell cultures exposed to harmful agents .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis induced by amyloid beta (Aβ) aggregates, which are implicated in Alzheimer's disease .
- Anti-inflammatory Properties : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes, suggesting potential applications in neuroinflammatory conditions .
Case Studies
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, treatment with this compound resulted in decreased Aβ deposition and improved cognitive function in animal studies.
- Cell Culture Experiments : In astrocyte cultures treated with Aβ, the compound significantly lowered inflammatory markers compared to untreated controls, indicating its potential as a therapeutic agent for neuroinflammation.
Comparative Analysis
Properties
IUPAC Name |
tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHOHARHPNOYPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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